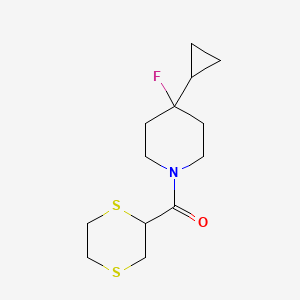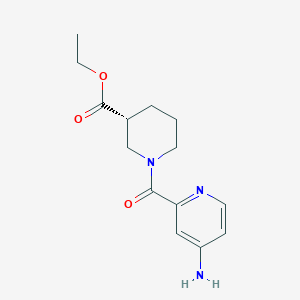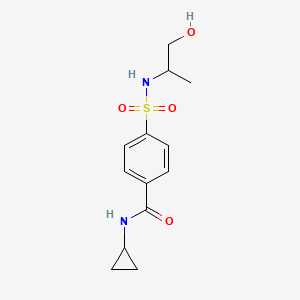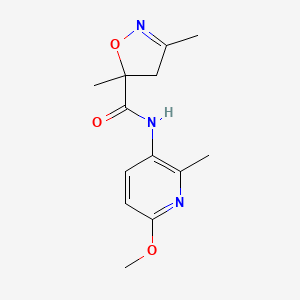![molecular formula C14H18F2N2O4S B7092295 4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(1-hydroxypropan-2-yl)benzenesulfonamide](/img/structure/B7092295.png)
4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(1-hydroxypropan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(1-hydroxypropan-2-yl)benzenesulfonamide is a complex chemical compound
Preparation Methods
Synthetic routes and reaction conditions:
Step 1: Synthesize the pyrrolidine ring with fluorine atoms attached at the 3 and 4 positions. This often involves using dihalogenation reactions.
Step 2: Create the benzenesulfonamide precursor, which can be prepared through sulfonation of benzene followed by amination.
Step 3: Couple the pyrrolidine and benzenesulfonamide precursors using a carbonylation reaction to form the final product.
Industrial production methods:
Large-scale production may involve automated flow reactors to ensure consistency and safety during the complex synthesis process.
Strict temperature and pressure controls are vital for maintaining the integrity of the fluorine atoms during reactions.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Sulfonamide nitrogen can participate in nucleophilic substitutions.
Common reagents and conditions used:
Oxidation: Common oxidants include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: Typical conditions involve nucleophiles such as amines or alkoxides.
Major products formed:
Oxidized or reduced derivatives, substituted benzenesulfonamide compounds, etc.
Scientific Research Applications
Chemistry:
Study in reaction mechanisms and synthesis pathways.
Used as a building block for more complex molecules.
Biology:
Investigated for potential enzyme inhibition or interaction with biological molecules.
Medicine:
Industry:
Could be used in the synthesis of specialized materials or catalysts.
Mechanism of Action
Mechanism:
The compound may interact with biological targets through its sulfonamide group, which is known for its bioactive properties.
The fluorine atoms can increase lipophilicity and metabolic stability, enhancing the interaction with molecular targets.
It might work by inhibiting enzymes or binding to specific proteins.
Comparison with Similar Compounds
Sulfanilamide: Also contains a sulfonamide group but lacks the pyrrolidine and fluorine elements.
Fluorinated pyrrolidines: Share the fluorinated pyrrolidine structure but might not have the benzenesulfonamide component.
Uniqueness:
The combination of fluorinated pyrrolidine and sulfonamide in a single molecule is unique, potentially offering novel reactivity and bioactivity not found in simpler analogs.
There you go—a detailed look at 4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(1-hydroxypropan-2-yl)benzenesulfonamide. Science is pretty cool, huh?
Properties
IUPAC Name |
4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(1-hydroxypropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O4S/c1-9(8-19)17-23(21,22)11-4-2-10(3-5-11)14(20)18-6-12(15)13(16)7-18/h2-5,9,12-13,17,19H,6-8H2,1H3/t9?,12-,13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAKJARSCFZXKN-MVCUKOFQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C(C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CO)NS(=O)(=O)C1=CC=C(C=C1)C(=O)N2C[C@H]([C@H](C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,2-difluoroethoxy)-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]propanamide](/img/structure/B7092212.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,4-dithiane-2-carboxamide](/img/structure/B7092213.png)

![N-[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]-1,4-dithiane-2-carboxamide](/img/structure/B7092228.png)

![2-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridin-4-one](/img/structure/B7092244.png)

![4-oxo-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1H-pyridine-2-carboxamide](/img/structure/B7092270.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B7092280.png)
![ethyl (3R)-1-[6-(difluoromethyl)pyrimidine-4-carbonyl]piperidine-3-carboxylate](/img/structure/B7092292.png)


![(3,5-dimethyl-4H-1,2-oxazol-5-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7092316.png)

